N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide involves several steps. The starting materials typically include azepane, sulfonyl chloride, and 4-methylphenyl-2-chloroacetamide. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in modulating protein functions.
Medicine: Research is ongoing to explore its potential use in the treatment of pain and inflammation.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain proteins and enzymes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular signaling and regulatory mechanisms.
Comparison with Similar Compounds
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide can be compared to other similar compounds, such as:
3-[4-(azepane-1-sulfonyl)phenyl]-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide: This compound has a similar azepane-sulfonyl structure but differs in its additional functional groups and overall molecular structure.
Other sulfonyl-containing amides: These compounds share the sulfonyl group but may have different substituents and functional groups, leading to variations in their chemical properties and applications
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-6-7-13(17-15(19)11-16)10-14(12)22(20,21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPYPKOWJCBPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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